叔丁基 3-甲酰基苄基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl 3-formylbenzylcarbamate involves chemical reactions starting from readily available materials. A practical and scalable method described for a related compound uses a one-pot, two-step telescoped sequence, highlighting the efficiency of these synthetic approaches in producing carbamate compounds (Li et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to tert-butyl 3-formylbenzylcarbamate has been analyzed through techniques such as X-ray crystallography and Hirshfeld surface analysis. These studies reveal how tert-butyl carbamates form distinct crystal structures and how intermolecular interactions, such as hydrogen bonding, contribute to their stability (Dawa El Mestehdi et al., 2022).

Chemical Reactions and Properties

The tert-butyl group in carbamates like tert-butyl 3-formylbenzylcarbamate influences their chemical reactions and properties. For instance, these compounds can participate in various organic synthesis building blocks due to their protective nature and reactivity (Guinchard et al., 2005).

科学研究应用

-

Chemical Synthesis

-

Synthesis of N-Heterocycles

- Application : While not directly related to “tert-Butyl 3-formylbenzylcarbamate”, tert-butanesulfinamide has been used in the synthesis of N-heterocycles .

- Method of Application : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

- Results or Outcomes : These compounds represent the structural motif of many natural products and therapeutically applicable compounds .

-

Biosynthesis of (3R,5S)-CDHH

- Application : Again, while not directly related to “tert-Butyl 3-formylbenzylcarbamate”, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate [(3R,5S)-CDHH] is the key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin .

- Method of Application : Carbonyl reductases showed excellent activity for the biosynthesis of (3R,5S)-CDHH .

- Results or Outcomes : The outcomes of this biosynthesis would be beneficial in the production of the lipid-lowering drug rosuvastatin .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system2.

未来方向

The future directions of “tert-Butyl 3-formylbenzylcarbamate” are not explicitly mentioned in the search results. However, it is commonly used in laboratory chemicals2, indicating its potential for continued use in research and development.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemistry professional.

属性

IUPAC Name |

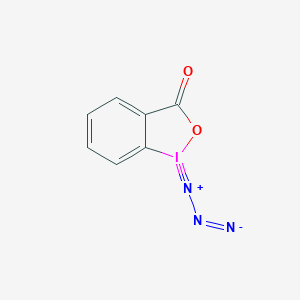

tert-butyl N-[(3-formylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORXNWZTJLYRQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383454 |

Source

|

| Record name | tert-Butyl 3-formylbenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-formylbenzylcarbamate | |

CAS RN |

170853-04-0 |

Source

|

| Record name | tert-Butyl 3-formylbenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)

![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)

![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)

![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)

![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)

![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)